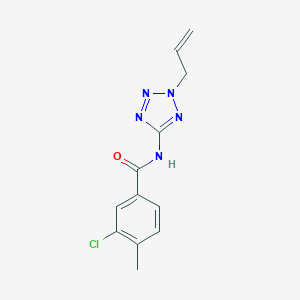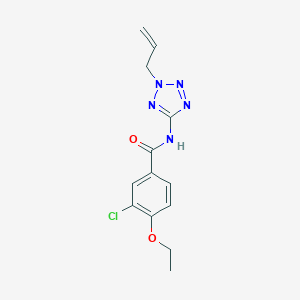![molecular formula C11H15N7O5 B235110 2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE CAS No. 154094-89-0](/img/structure/B235110.png)
2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa. The presence of nitro groups in the imidazole ring is crucial for their biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE typically involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide to form 2-(2-methyl-5-nitroimidazol-1-yl)ethanol. This intermediate is then reacted with 2-nitroimidazole in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nitroimidazole derivatives.
Biology: Studied for its antimicrobial properties against anaerobic bacteria and protozoa.
Medicine: Investigated for its potential use in treating infections caused by anaerobic pathogens.
Industry: Used in the development of new antimicrobial agents and as a standard in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects by undergoing intracellular reduction to form reactive intermediates that damage DNA and other critical biomolecules in anaerobic organisms. The nitro group is reduced to a nitroso or hydroxylamine derivative, which then interacts with DNA, leading to strand breakage and cell death. The molecular targets include DNA and other cellular components involved in replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: Used in the treatment of protozoal infections.
Ornidazole: Known for its effectiveness against anaerobic bacteria.
Uniqueness
2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE is unique due to its specific structure, which allows for targeted antimicrobial activity. Its dual nitroimidazole moieties enhance its effectiveness compared to other single nitroimidazole derivatives.
Propiedades
Número CAS |
154094-89-0 |
|---|---|
Fórmula molecular |
C11H15N7O5 |
Peso molecular |
323.27 g/mol |
Nombre IUPAC |
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C11H13N7O5/c1-8-14-6-10(17(20)21)16(8)5-3-12-9(19)7-15-4-2-13-11(15)18(22)23/h2,4,6H,3,5,7H2,1H3,(H,12,19) |
Clave InChI |
OLBKKJWKUWGTRS-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCNC(=O)CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=NC=C(N1CCNC(=O)CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
2-[3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-2-nitro-2H-imidazol-1-y l]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)
